Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, which can be carried out using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,5S)-5-chloro-2-methylpiperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl (2R,5S)-5-fluoro-2-methylpiperidine-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
Tert-butyl (2R,5S)-5-iodo-2-methylpiperidine-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
IUPAC Name |
tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDOEZHYOWSKY-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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